REACTION_CXSMILES
|
C[CH:2]1[C:10]2[C:5](=CC=[CH:8][CH:9]=2)[NH:4][C:3]1=S.CC(C)([O-:15])C.[K+].C([O:20][CH2:21][CH3:22])C>>[NH:4]1[C:3]2[C:22](=[CH:8][CH:9]=[CH:10][CH:2]=2)[C:21](=[O:20])[C:5]1=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
CC1C(NC2=CC=CC=C12)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
Acidification with 0.22 ml of conc. hydrochloric acid in 25 ml of water followed by extraction with ether
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Type
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DRY_WITH_MATERIAL
|
Details
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drying of the extracts over anhydrous magnesium sulfate, filtration, and evaporation of the filtrate
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Type
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CUSTOM
|
Details
|
gave an orange solid
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Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |